D-Galactose-1-13C

Descripción general

Descripción

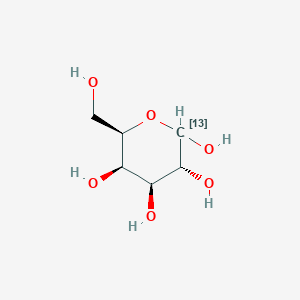

D-Galactose-1-¹³C is a stable isotope-labeled derivative of D-galactose, where the carbon atom at position 1 is replaced with carbon-13 (¹³C). This modification retains the structural and biochemical properties of native D-galactose while enabling precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic tracing experiments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Galactose-1-13C can be synthesized through the isotopic labeling of D-galactose. The process involves the incorporation of carbon-13 at the carbon-1 position of the galactose molecule. This can be achieved through chemical synthesis or biosynthetic methods using microorganisms that incorporate the isotope into the sugar during their metabolic processes .

Industrial Production Methods: Industrial production of this compound typically involves the use of labeled precursors in fermentation processes. Microorganisms such as bacteria or yeast are cultured in media containing carbon-13 labeled substrates, which they metabolize to produce this compound. The compound is then extracted and purified for use in research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: D-Galactose-1-13C undergoes various chemical reactions similar to those of unlabeled D-galactose. These include:

Oxidation: this compound can be oxidized to D-galactonic acid using oxidizing agents such as nitric acid or bromine water.

Reduction: It can be reduced to D-galactitol using reducing agents like sodium borohydride.

Substitution: The hydroxyl groups of this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Nitric acid, bromine water.

Reduction: Sodium borohydride.

Substitution: Various reagents depending on the desired substitution.

Major Products:

Oxidation: D-Galactonic acid.

Reduction: D-Galactitol.

Substitution: Various substituted galactose derivatives.

Aplicaciones Científicas De Investigación

Metabolic Studies

D-Galactose-1-13C is extensively used in metabolic research to trace the pathways of galactose metabolism. The incorporation of the carbon-13 isotope allows researchers to utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to analyze metabolic fluxes.

Key Findings:

- Metabolic Pathway Tracing : this compound helps in elucidating the metabolic pathways involving galactose, particularly its conversion to glucose and its role in energy production.

- NMR Studies : Dynamic frequency shifts of this compound complexed with Escherichia coli receptors have been studied using NMR techniques, providing insights into ligand-receptor interactions and metabolic regulation .

Aging Research

Chronic administration of D-galactose has been linked to aging models in laboratory animals. It mimics age-related physiological changes and cognitive decline.

Case Study:

A study administered D-galactose to C57BL/6J mice to investigate its effects on cognitive and motor skills. Results indicated that chronic exposure led to deterioration similar to aging symptoms, making it a valuable model for studying age-related diseases .

| Parameter | Control Group | D-Galactose Group |

|---|---|---|

| Latency to Fall (s) | 60 ± 5 | 45 ± 5 |

| Open Field Activity | Normal | No significant change |

Therapeutic Investigations

Recent research has explored the potential protective effects of D-galactose against oxidative stress and ionizing radiation.

Protective Mechanism:

Studies suggest that D-galactose may enhance oxidative metabolism and modulate redox homeostasis. For instance, a study indicated that high doses of D-galactose could protect against ionizing radiation-induced injuries by stimulating mitochondrial biogenesis and increasing the expression of mitochondrial enzymes .

Gut Microbiota Modulation

D-Galactose has been shown to influence gut microbiota composition, which may have implications for metabolic health and disease prevention.

Observations:

Research demonstrated that D-galactose treatment altered the gut microbiota, potentially leading to beneficial effects on health outcomes related to oxidative stress tolerance .

Mecanismo De Acción

D-Galactose-1-13C exerts its effects by participating in the same metabolic pathways as unlabeled D-galactose. It is phosphorylated by galactokinase to form D-galactose-1-phosphate, which then enters the Leloir pathway. The labeled carbon-13 allows researchers to track the metabolic fate of the compound using NMR or mass spectrometry. The molecular targets include enzymes involved in galactose metabolism, such as galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4-epimerase .

Comparación Con Compuestos Similares

Key Properties:

- Molecular Formula : C₅(¹³C)H₁₂O₆ (molecular weight: 181.15 g/mol) .

- Isotopic Purity : ≥99 atom % ¹³C .

- Physical State : White crystalline powder .

- Optical Activity : [α]²⁵/D = +79.0 (c = 2 in H₂O with trace NH₄OH) .

- Melting Point : 169–170°C (consistent with unlabeled D-galactose) .

- Applications :

Table 1: Comparison of ¹³C-Labeled Monosaccharides

Positional Isomers of ¹³C-Labeled Galactose

- D-Galactose-1-¹³C vs. D-Galactose-6-¹³C :

- C1 Labeling : Ideal for tracking early galactose metabolism (e.g., phosphorylation by galactokinase in the Leloir pathway) .

- C6 Labeling : Used to study downstream processes, such as oxidation or incorporation into glycans .

- NMR Sensitivity : The C1 position produces distinct ¹³C-NMR signals for galactose epimerization or conversion to glucose .

Comparison with Other ¹³C-Labeled Monosaccharides

- D-Glucose-1-¹³C :

- D-Fructose-1-¹³C: A ketose with labeling at the anomeric carbon, critical for studying hepatic fructolysis and lipogenesis .

Isotopic vs. Non-Isotopic Galactose

- Cost : D-Galactose-1-¹³C (256€/25 mg ) is significantly costlier than unlabeled D-galactose (priced per gram for bulk quantities).

- Handling : Both forms require standard carbohydrate storage (dry, room temperature), but isotopic purity of labeled variants necessitates protection from contamination .

Deuterated Analogues (e.g., D-Galactose-d)

Actividad Biológica

D-Galactose-1-13C is a stable isotope-labeled form of D-galactose, a monosaccharide that plays a crucial role in various biological processes. This article reviews the biological activity of this compound, focusing on its metabolic effects, potential therapeutic applications, and implications in research.

Overview of D-Galactose

D-galactose is a sugar that is involved in the synthesis of glycoproteins and glycolipids. It is integral to cellular metabolism and is particularly important in the context of glycosylation processes. The introduction of the carbon-13 isotope allows for advanced metabolic tracing studies, enabling researchers to investigate the pathways and effects of galactose metabolism in vivo.

Metabolic Pathways

D-Galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate. The incorporation of the 13C label allows for detailed tracking of galactose metabolism using techniques such as mass spectrometry and nuclear magnetic resonance (NMR).

Key Findings on Metabolism

- Oxidation Capacity : A study utilizing the 1-13C galactose breath test demonstrated that this method effectively reflects individual galactose oxidation capacity. This test differentiates between patients with galactosemia and healthy controls by measuring the cumulative percentage of 13CO2 recovered in exhaled air after ingestion .

- Glycosylation Effects : Research has shown that oral D-galactose supplementation can improve glycosylation profiles in patients with PGM1-CDG (Phosphoglucomutase 1 Congenital Disorder of Glycosylation). Significant improvements were noted in transferrin glycosylation and antithrombin III levels following treatment .

Biological Activity and Implications

D-Galactose has been implicated in various biological activities, including oxidative stress induction and cellular senescence.

Oxidative Stress

D-galactose administration has been linked to increased oxidative stress markers in various animal models. For instance, studies have reported elevated levels of protein oxidation markers and lipid peroxidation products following D-galactose treatment . The oxidative stress induced by D-galactose contributes to aging-related phenotypes, particularly affecting cardiac tissues.

| Study Model | Age | D-Galactose Dose (mg/kg/day) | Route | Duration | Major Findings |

|---|---|---|---|---|---|

| Wistar rats | 5 months | 60 | IP | 6 weeks | ↑ AGE protein level; increased cardiac senescence |

| SD rats | 2.5 months | 150 | IP | 8 weeks | ↑ SA-β-gal staining; ↓ Antioxidants |

| C57BL/6J mice | 2 months | 50 | SC | 8 weeks | ↑ p53 expression; ↑ Oxidative stress markers |

Cellular Senescence

The administration of D-galactose has been shown to accelerate cellular senescence, characterized by increased expression of senescence-associated β-galactosidase (SA-β-gal) and other markers related to aging. This phenomenon has been observed across several studies, indicating that D-galactose can be used as a model for studying age-related diseases .

Case Studies

In clinical settings, this compound has been utilized to assess metabolic dysfunctions associated with galactose metabolism disorders. For example:

Q & A

Q. Basic: What are the critical steps for synthesizing and characterizing D-Galactose-1-13C with high isotopic purity?

Methodological Answer:

Synthesis typically involves enzymatic or chemical methods to introduce the 13C label at the C1 position. Post-synthesis, characterization requires:

- HPLC (≥99% purity verification; ensure mobile phase compatibility with polar carbohydrates) .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via [α]25/D optical activity (+79.0 in H2O with trace NH4OH) and 13C enrichment at C1 using 1H-13C HSQC spectra .

- Mass Spectrometry (MS) : Validate isotopic enrichment (M+1 mass shift) and rule out impurities like unlabeled galactose or degradation products .

Q. Basic: How can researchers confirm isotopic purity of this compound in experimental settings?

Methodological Answer:

Combine NMR and isotope-ratio mass spectrometry (IRMS) :

- 13C NMR : A singlet peak at ~93 ppm (C1 position) confirms labeling specificity, while absence of signals at natural abundance (~1.1%) indicates ≥99% isotopic purity .

- IRMS : Quantify 13C/12C ratios using combustion followed by gas-phase analysis. Calibrate against certified standards to avoid matrix effects .

Q. Advanced: How to design tracer studies using this compound for metabolic flux analysis (MFA) in mammalian systems?

Methodological Answer:

- Cell Culture Setup : Use tracer media with this compound as the sole carbon source. Pre-condition cells in galactose-adapted media to avoid catabolic repression .

- Sampling Timepoints : Collect intracellular metabolites at 0, 15, 30, 60, and 120 min to capture dynamic labeling patterns .

- Data Integration : Combine LC-MS/MS data with computational models (e.g., INCA or OpenFLUX) to map flux distributions in the Leloir pathway .

Q. Advanced: How to resolve contradictions in isotopic enrichment data across replicate experiments?

Methodological Answer:

- Replicate Validation : Ensure consistent cell viability, nutrient availability, and tracer concentration. Use internal standards (e.g., U-13C-glucose) to normalize batch effects .

- Analytical Cross-Check : Compare NMR, MS, and IRMS results. Discrepancies may arise from ion suppression in MS or incomplete polarization transfer in NMR .

- Statistical Rigor : Apply multivariate analysis (e.g., PCA) to distinguish technical noise from biological variability .

Q. Advanced: What are the stability considerations for this compound in long-term storage?

Methodological Answer:

- Storage Conditions : Lyophilized powder stored at -20°C in airtight, amber vials minimizes hydrolysis and isotopic exchange. Avoid aqueous solutions >48 hours unless stabilized with 0.02% sodium azide .

- Periodic QC : Re-test purity every 6 months via HPLC and NMR. Degradation products (e.g., galactonic acid) indicate oxidative breakdown .

Q. Advanced: How to quantify this compound in complex biological matrices (e.g., plasma or tissue homogenates)?

Methodological Answer:

- Sample Preparation : Deproteinize using cold methanol/acetonitrile (4:1 v/v), then derivatize with methoxyamine hydrochloride and MSTFA for GC-MS analysis .

- LC-MS/MS Optimization : Use a HILIC column (e.g., Acquity BEH Amide) with 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 180→60 (13C-labeled) and 179→59 (unlabeled) .

Q. Advanced: What NMR parameters optimize detection of 13C-labeled galactose in crowded spectral regions?

Methodological Answer:

- Pulse Sequences : Use 1H-13C HSQC with adiabatic pulses to enhance sensitivity in carbohydrate regions. Set 13C spectral width to 100 ppm (centered at 95 ppm) .

- Decoupling : Apply GARP4 decoupling during acquisition to suppress 13C-1H coupling artifacts .

- Dynamic Range : Adjust receiver gain to avoid saturation of dominant natural abundance signals .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves (tested for ≥30-minute breakthrough time) and safety goggles. Avoid latex due to permeability risks .

- Ventilation : Handle lyophilized powder in a fume hood to prevent inhalation. For spills, neutralize with 70% ethanol and collect residues in sealed containers .

Q. Advanced: How to integrate this compound into multi-omics workflows (e.g., fluxomics with transcriptomics)?

Methodological Answer:

- Parallel Sampling : Extract RNA and metabolites simultaneously using TRIzol-based protocols to correlate flux data with gene expression .

- Data Alignment : Use time-resolved labeling curves (from MS) and RNA-seq clusters to identify regulatory nodes (e.g., GAL gene family in yeast) .

Q. Advanced: What are the pitfalls in interpreting 13C isotopic patterns in non-model organisms?

Methodological Answer:

Propiedades

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-ZGYLHYIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447616 | |

| Record name | D-Galactose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70849-30-8 | |

| Record name | D-Galactose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.